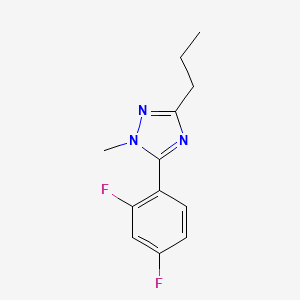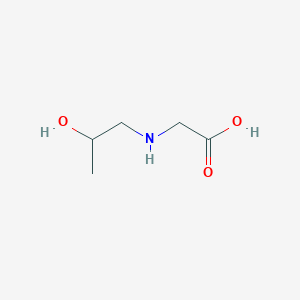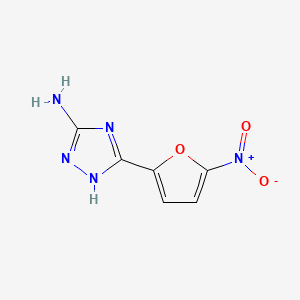![molecular formula C21H20N2O B12899841 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-32-9](/img/structure/B12899841.png)
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound characterized by its unique biquinoline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the biquinoline core. The process may involve the following steps:
Formation of Intermediate: Starting with a suitable precursor, such as a substituted aniline, the initial step involves the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, forming the biquinoline structure.
Methylation: Subsequent methylation steps introduce the methyl groups at the desired positions on the biquinoline ring.
Industrial Production Methods: In an industrial setting, the production of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline compounds with diverse functional groups.
科学研究应用
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
作用机制
The mechanism by which 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Quinoline: A simpler analog with a single quinoline ring, used in the synthesis of antimalarial drugs.
Isoquinoline: Another analog with a different ring structure, known for its use in the synthesis of alkaloids.
Dihydroquinoline: A reduced form of quinoline, with applications in organic synthesis and materials science.
Uniqueness: 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its biquinoline structure, which imparts unique chemical properties and reactivity. Its multiple methyl groups enhance its stability and solubility, making it a versatile compound in various applications.
属性
CAS 编号 |
918646-32-9 |
|---|---|
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4,4,8-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-6-9-17-20(14)23(19(24)12-21(17,2)3)16-11-15-8-4-5-10-18(15)22-13-16/h4-11,13H,12H2,1-3H3 |
InChI 键 |
ZYPXHNOTBTXFFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2C3=CC4=CC=CC=C4N=C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
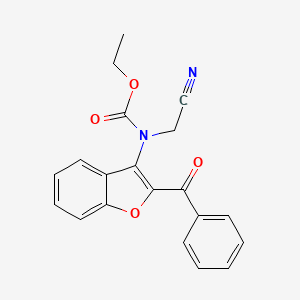
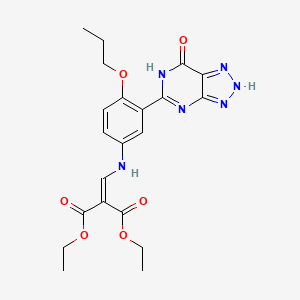
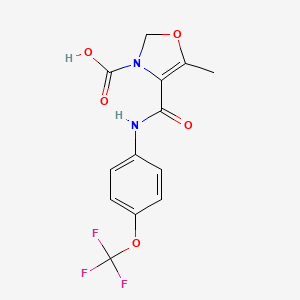
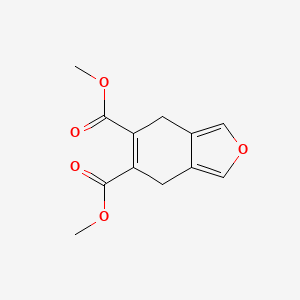
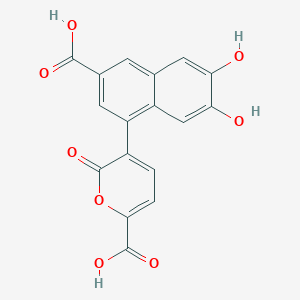
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
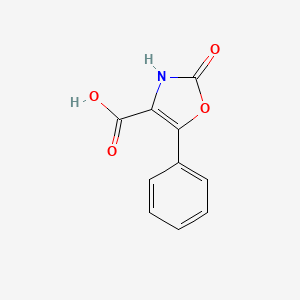
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
